2-(Cyclopropylmethoxy)pyridine-3-carboxylic acid
Overview
Description
2-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . The structure of this compound includes a cyclopropylmethoxy group attached to the second position of the pyridine ring and a carboxylic acid group at the third position .
Preparation Methods
The synthesis of 2-(Cyclopropylmethoxy)pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
Chemical Reactions Analysis
2-(Cyclopropylmethoxy)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Cyclopropylmethoxy)pyridine-3-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and interactions involving pyridine derivatives.
Industry: It can be used in the production of various chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropylmethoxy group and the carboxylic acid group play crucial roles in its binding affinity and reactivity with target molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(Cyclopropylmethoxy)pyridine-3-carboxylic acid can be compared with other pyridinecarboxylic acids, such as picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid) . These compounds share a similar pyridine ring structure but differ in the position and type of functional groups attached. The unique cyclopropylmethoxy group in this compound distinguishes it from these other compounds and contributes to its specific chemical properties and applications.
Biological Activity
2-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is an organic compound characterized by its unique structural features, including a cyclopropylmethoxy group and a carboxylic acid functional group attached to a pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.
The molecular formula of this compound is C₁₀H₁₁NO₃, with a molecular weight of approximately 197.20 g/mol. Its structure is pivotal for its chemical reactivity and biological activity, which are influenced by the presence of the carboxylic acid group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens, contributing to its therapeutic potential in infectious diseases.
- Enzyme Interaction : The compound's ability to interact with specific enzymes suggests that it could act as an inhibitor or modulator in various biochemical pathways.
The mechanism of action involves the compound's interaction with biological targets such as enzymes or receptors. For example, it may bind to specific enzymes, influencing their activity and thereby affecting metabolic pathways.
Case Studies and Experimental Data
- In Vitro Studies :
- Toxicological Assessments :
-
Comparative Analysis :
- A comparative study highlighted variations in biological activity based on structural modifications within pyridine derivatives. For instance, the position of the carboxylic acid group significantly influenced the compound's reactivity and biological profile .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-(cyclopropylmethoxy)pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-2-1-5-11-9(8)14-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZQTMTWYRXVDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.